Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyridine derivatives, and other aromatic compounds. The synthesis may involve:
Condensation Reactions: Combining aromatic amines with aldehydes or ketones.
Cyclization: Formation of the hexahydroquinoline ring system.
Functional Group Transformations: Introduction of the carboxylate and amino groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing reagents like halogens (Cl2, Br2), nitrating agents (HNO3), or sulfonating agents (SO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar hexahydroquinoline structures.
Aromatic Amines: Compounds with similar amino and aromatic functional groups.
Pyridine Derivatives: Compounds with similar pyridine rings.
Uniqueness
Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups and structural features, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C25H26ClN3O3 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H26ClN3O3/c1-14-16(26)8-5-9-17(14)29-18-11-25(2,3)12-19(30)21(18)20(15-7-6-10-28-13-15)22(23(29)27)24(31)32-4/h5-10,13,20H,11-12,27H2,1-4H3 |
InChI Key |
ANACOJYDBCFEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C(=O)OC)C4=CN=CC=C4)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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